REACTION_CXSMILES
|
[CH:1]([CH:3]([CH:6]([CH3:8])[CH3:7])[C:4]#[N:5])=O.O.[NH2:10][NH2:11].C(O)(=O)C>CCO>[CH:6]([C:3]1[CH:1]=[N:10][NH:11][C:4]=1[NH2:5])([CH3:8])[CH3:7] |f:1.2|
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Name
|
|
Quantity
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9.97 g
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Type
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reactant
|
Smiles
|
C(=O)C(C#N)C(C)C
|
Name
|
|
Quantity
|
5.68 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
9.02 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 16 h
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Duration
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16 h
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Type
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CONCENTRATION
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Details
|
The reaction was then concentrated to approximately one third of the original volume
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Type
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ADDITION
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Details
|
The residue was diluted with sat. NaHCO3 (100 mL)
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Type
|
EXTRACTION
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Details
|
the product extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=NNC1N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.17 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |